molecular formula C12H16ClNO B2836426 2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide CAS No. 866152-46-7

2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide

Cat. No.: B2836426
CAS No.: 866152-46-7
M. Wt: 225.72
InChI Key: FGMCODQAQSMRLC-UHFFFAOYSA-N
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Description

2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide is an organic compound with the molecular formula C12H16ClNO. This compound is characterized by the presence of a chloro group, an isopropyl group, and a methyl group attached to a phenyl ring, along with an acetamide functional group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide typically involves the reaction of 4-isopropyl-3-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Reactants: 4-isopropyl-3-methylaniline and chloroacetyl chloride.

    Conditions: The reaction is performed in an inert solvent like dichloromethane at room temperature.

    Procedure: The chloroacetyl chloride is added dropwise to a solution of 4-isopropyl-3-methylaniline and triethylamine in dichloromethane. The mixture is stirred for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The acetamide group can be reduced to form amines.

Biological Activity

2-Chloro-N-(4-isopropyl-3-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H16ClN
  • Molecular Weight : 235.73 g/mol

The presence of the chloro group at the second position and the isopropyl and methyl substitutions on the aromatic ring are critical for its biological activity.

The mechanism of action for this compound involves interaction with specific molecular targets. It is hypothesized that this compound can bind to certain enzymes or receptors, altering their activity, which leads to various biological effects. The exact pathways depend on the biological system being studied.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related acetamides have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae. The presence of a chloro atom has been correlated with enhanced antibacterial activity by stabilizing interactions with target enzymes such as penicillin-binding proteins, promoting bacterial cell lysis .

Minimum Inhibitory Concentration (MIC) Studies :

CompoundMIC (µg/mL)Activity Against
This compoundTBDTBD
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide10K. pneumoniae
N-(2-hydroxyphenyl)acetamide>100Candida albicans

Anti-inflammatory Effects

Similar compounds have also been evaluated for their anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. The inhibition of COX-1 and COX-2 can lead to reduced production of prostaglandins, which are mediators of inflammation . Preliminary results suggest that derivatives of acetamides may exhibit anti-inflammatory effects, although specific data for this compound is still needed.

Case Studies

  • Antibacterial Efficacy Study : A study focused on the antibacterial efficacy of chloroacetamides highlighted that compounds with similar substitutions showed promising results against resistant strains of bacteria. The study emphasized the need for further investigation into the structure-activity relationship (SAR) to optimize these compounds for therapeutic use .
  • Toxicity and Pharmacokinetics : In vitro toxicity analyses indicated that certain chloroacetamides have favorable profiles for future in vivo studies. The pharmacokinetic properties suggest good oral bioavailability, which is crucial for drug development .

Comparative Analysis

When comparing this compound with other acetamides, it is essential to consider their structural variations and resulting biological activities:

Compound NameStructural FeaturesAntimicrobial ActivityAnti-inflammatory Activity
This compoundChloro group, Isopropyl substitutionTBDTBD
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideChloro group, Nitro substitutionEffective against K. pneumoniaeTBD
N-(4-hydroxyphenyl)acetamideHydroxy group instead of chloroLimited activity against C. albicansModerate

Properties

IUPAC Name

2-chloro-N-(3-methyl-4-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8(2)11-5-4-10(6-9(11)3)14-12(15)7-13/h4-6,8H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMCODQAQSMRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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